N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-13-20(21(27)25-11-16(22)7-9-18(25)23-13)24-19(26)12-28-17-8-6-14-4-2-3-5-15(14)10-17/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWBXXUUTGTKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The naphthalen-2-yloxyacetamide moiety can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorine atom at the 7-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence, focusing on core scaffolds, substituents, and biological activity.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations
Core Heterocycles The target compound’s pyrido[1,2-a]pyrimidinone core differs from the thieno[2,3-d]pyrimidinone in Compound 24 . The sulfur atom in the latter may alter electronic properties and binding affinity compared to the nitrogen-rich pyrido-pyrimidinone.
Substituent Effects The naphthalen-2-yloxy acetamide group is conserved in multiple compounds (target compound, Compound 7b, ). This moiety likely enhances membrane permeability and target engagement via hydrophobic interactions. Morpholinoethyl () and nitrophenyl (Compound 7b) substituents demonstrate how side-chain modifications can modulate solubility and cytotoxicity. For instance, the morpholinoethyl group in ’s compound contributes to potent cytotoxicity (comparable to cisplatin) in HeLa cells .
Biological Activity The morpholinoethyl-naphthyloxy acetamide derivative () highlights the importance of the acetamide linker in cytotoxicity, achieving IC~50~ values similar to cisplatin (3.16 µM vs. 3.32 µM) . The target compound’s chlorine and methyl groups may enhance metabolic stability or steric hindrance compared to analogs with bulkier substituents (e.g., phenylamino in Compound 24) .
Synthetic Routes
- Acetylation (e.g., Compound 24 ) and 1,3-dipolar cycloaddition (Compound 7b ) are common methods for introducing acetamide or triazole functionalities. The target compound could plausibly be synthesized via similar strategies.
Research Implications
- Structural Optimization : The naphthalen-2-yloxy acetamide group emerges as a critical pharmacophore for cytotoxicity, as seen in . Further exploration of its role in the target compound’s bioactivity is warranted.
- Heterocyclic Diversity: Replacing the pyrido-pyrimidinone core with thieno-pyrimidinone or triazole (as in Compounds 24 and 7b) could yield derivatives with varied pharmacokinetic profiles .
- Activity Gaps: While and provide cytotoxicity data for related compounds, the target compound’s biological properties remain uncharacterized.
Biological Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and therapeutic potential of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 303.76 g/mol. The presence of chlorine and naphthyl groups contributes to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Naphthalen-2-yloxy Group : This step often utilizes nucleophilic substitution reactions.
- Final Acetylation : The introduction of the acetamide group is performed using acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that pyrido[1,2-a]pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular processes such as protein synthesis and cell wall integrity .
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Pyrido[1,2-a]pyrimidine Derivatives | Antibacterial | E. coli, S. aureus |
| Acetamide Derivatives | Antifungal | C. albicans |
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. In vitro assays indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation signals associated with oncogenes .
Mechanism of Action :
The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related pyrido[1,2-a]pyrimidine compound exhibited an IC50 value of 12 µM against Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .
Study 2: Anticancer Properties
In another investigation featured in Cancer Letters, researchers found that a derivative of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-acetamide showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 8 µM. The study suggested that the compound's ability to inhibit the PI3K/Akt pathway was crucial for its anticancer effects.
Q & A
Q. Q: What are the key steps and reaction conditions for synthesizing this compound?
A: The synthesis involves three critical steps:
Formation of the pyrido[1,2-a]pyrimidine core via cyclization of precursors like 2-aminopyridines and β-ketoesters under reflux in solvents such as ethanol or toluene .
Introduction of the naphthalen-2-yloxy group through nucleophilic substitution, using naphthalen-2-ol and a base (e.g., K₂CO₃) in DMF at 80–100°C .
Acetamide formation via condensation with acetyl chloride or acetic anhydride in dichloromethane, catalyzed by triethylamine .
Key controls : Temperature, pH (for substitution reactions), and solvent polarity are optimized to achieve >70% yield .
Analytical Characterization
Q. Q: Which analytical methods are recommended for structural validation and purity assessment?
A:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- HPLC (C18 column, acetonitrile/water gradient) for purity analysis (>95% purity threshold) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular weight confirmation .
Basic Biological Activity Screening
Q. Q: How can researchers preliminarily assess this compound's bioactivity?
A:
- In vitro enzyme inhibition assays : Test against cyclooxygenase (COX-1/2) using colorimetric kits (IC₅₀ determination) .
- Antimicrobial screening : Broth microdilution (MIC against Gram+/Gram– bacteria and fungi) .
- Cytotoxicity assays : MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Target Identification
Q. Q: What methodologies are used to identify molecular targets in complex biological systems?
A:
- Proteomics : Chemoproteomics with activity-based probes or thermal shift assays .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding to COX or kinase domains .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify sensitized pathways .
Addressing Data Contradictions in Bioactivity
Q. Q: How to resolve discrepancies between in vitro and in vivo efficacy data?
A:
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal assays) and bioavailability (rodent PK studies) .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites .
- Dose optimization : Use factorial design experiments (DoE) to balance efficacy/toxicity .
Structure-Activity Relationship (SAR) Optimization
Q. Q: How to systematically improve potency through structural modifications?
A:
- Substituent variation : Replace naphthalen-2-yloxy with electron-withdrawing groups (e.g., NO₂) to enhance enzyme binding .
- Scaffold hopping : Synthesize analogs with pyrimidine replaced by triazole (e.g., [1,2,3]triazolo[4,5-d]pyrimidine) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Stability and Formulation Challenges
Q. Q: What strategies mitigate degradation in aqueous formulations?
A:
- pH optimization : Buffers (pH 6–7) to prevent hydrolysis of the acetamide group .
- Lyophilization : Stabilize as a freeze-dried powder with cryoprotectants (e.g., trehalose) .
- Nanocarriers : Encapsulation in PLGA nanoparticles for controlled release .
Advanced Toxicity Profiling
Q. Q: How to evaluate off-target effects and organ-specific toxicity?
A:
- hERG assay : Patch-clamp electrophysiology to assess cardiac risk .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
- In vivo toxicokinetics : Repeat-dose studies in rodents with histopathology .
Reproducibility in Scale-Up
Q. Q: How to address variability in yield during industrial-scale synthesis?
A:
- Continuous flow reactors : Improve mixing and heat transfer vs. batch methods .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman .
- Design of Experiments (DoE) : Optimize parameters (e.g., residence time, catalyst loading) .
Emerging Research Applications
Q. Q: Beyond traditional targets, how to explore novel therapeutic applications?
A:
- Kinase profiling : Screen against kinase panels (e.g., EGFR, BRAF) using radiometric assays .
- Antiviral potential : Plaque reduction assays against RNA viruses (e.g., SARS-CoV-2) .
- Neuroinflammation models : Test in microglial cell lines (e.g., BV2) under LPS-induced stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
